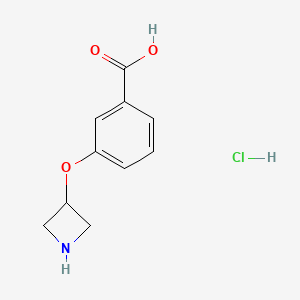

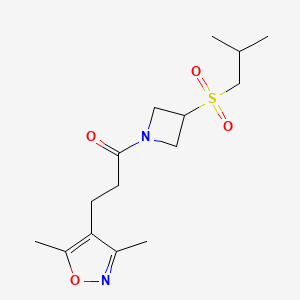

![molecular formula C23H23N3O3S B3013231 N-(4-methoxyphenethyl)-6-(4-methoxyphenyl)-3-methylimidazo[2,1-b]thiazole-2-carboxamide CAS No. 921098-79-5](/img/structure/B3013231.png)

N-(4-methoxyphenethyl)-6-(4-methoxyphenyl)-3-methylimidazo[2,1-b]thiazole-2-carboxamide

- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。

- 品質商品を競争力のある価格で提供し、研究に集中できます。

説明

The compound N-(4-methoxyphenethyl)-6-(4-methoxyphenyl)-3-methylimidazo[2,1-b]thiazole-2-carboxamide is a derivative of benzimidazole, a class of compounds known for their diverse range of biological activities. The presence of the methoxyphenethyl and methoxyphenyl groups suggests potential for increased pharmacological properties, possibly including antileukemic activity as indicated by related compounds in the literature .

Synthesis Analysis

The synthesis of related benzimidazole derivatives typically involves the formation of the core benzimidazole ring followed by functionalization at appropriate positions. For instance, novel 1-(4-methoxyphenethyl)-1H-benzimidazole-5-carboxylic acid derivatives were synthesized and their structures confirmed by FTIR, (1)H NMR, and mass spectroscopy . Although the exact synthesis route for the compound is not detailed in the provided papers, similar synthetic strategies could be employed, such as the use of oxidative-photo-cyclization or coupling reactions .

Molecular Structure Analysis

The molecular structure of benzimidazole derivatives is characterized by the presence of a fused benzene and imidazole ring. The methoxyphenethyl and methoxyphenyl substituents would likely influence the electronic distribution and steric hindrance within the molecule, potentially affecting its biological activity. The related pyrazole derivative's structure was confirmed by single crystal X-ray diffraction, which showed a significant dihedral angle between the pyrazole and thiophene rings, indicating a twisted conformation . Similar structural analyses could be applied to the compound to determine its conformation and electronic properties.

Chemical Reactions Analysis

Benzimidazole derivatives can undergo various chemical reactions, including photooxidation and cyclization. For example, 2-(4-thiazolyl)-1H-benzimidazole underwent photolysis to yield several products, suggesting that the compound might also be reactive under photochemical conditions . The reactivity of such compounds can be influenced by the presence of substituents, which can either stabilize or destabilize the reactive intermediates formed during the reactions.

Physical and Chemical Properties Analysis

The physical and chemical properties of benzimidazole derivatives, such as thermal stability and solubility, can be influenced by their molecular structure. For instance, a pyrazole derivative was found to be thermally stable up to 190°C, and its intermolecular interactions were analyzed using Hirshfeld surface analysis . The electronic structures and solvent effects on structural parameters were also studied, which could be relevant for understanding the behavior of this compound in different environments.

科学的研究の応用

Photoreactions and Synthesis

- Photoreactions : A study on the photooxidation of related thiazole compounds, including similar chemical structures, discusses various reaction mechanisms and products (Mahran, Sidky, & Wamhoff, 1983).

- Synthesis of Novel Compounds : Research on synthesizing novel benzodifuranyl and thiazolopyrimidines, derived from similar chemical frameworks, showed potential for anti-inflammatory and analgesic agents (Abu‐Hashem, Al-Hussain, & Zaki, 2020).

- New Functionalized Imidazo[2,1‐b]thiazoles : A study focused on synthesizing new functionalized imidazo[2,1-b]thiazoles, indicating potential applications in developing diverse chemical derivatives (Peterlin-Mašič, Malešič, Breznik, & Krbavčič, 2000).

Biological and Medicinal Applications

- Cytotoxicity Studies : Research involving similar compounds, such as 5-aminopyrazole derivatives, has been conducted to assess their cytotoxic activity against cancer cells, indicating potential therapeutic applications (Hassan, Hafez, & Osman, 2014).

- Immunoregulatory and Antiinflammatory Agents : A series of substituted dihydroimidazo[2,1-b]thiazoles were evaluated for their potential as immunoregulatory antiinflammatory agents, showing the diverse biological activity of related compounds (Bender, Hill, Offen, Razgaitis, Lavanchy, Stringer, Sutton, Griswold, Dimartino, & Walz, 1985).

Chemotherapeutic Potential

- Antileukemic Agents : The synthesis and evaluation of 1-(4-methoxyphenethyl)-1H-benzimidazole-5-carboxylic acid derivatives, closely related to the queried compound, have shown potential as chemotherapeutic agents, particularly against leukemia (Gowda, Kavitha, Chiruvella, Joy, Rangappa, & Raghavan, 2009).

特性

IUPAC Name |

6-(4-methoxyphenyl)-N-[2-(4-methoxyphenyl)ethyl]-3-methylimidazo[2,1-b][1,3]thiazole-2-carboxamide |

Source

|

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C23H23N3O3S/c1-15-21(22(27)24-13-12-16-4-8-18(28-2)9-5-16)30-23-25-20(14-26(15)23)17-6-10-19(29-3)11-7-17/h4-11,14H,12-13H2,1-3H3,(H,24,27) |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

VSUYUGNOZARNJG-UHFFFAOYSA-N |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC1=C(SC2=NC(=CN12)C3=CC=C(C=C3)OC)C(=O)NCCC4=CC=C(C=C4)OC |

Source

|

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C23H23N3O3S |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

421.5 g/mol |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

試験管内研究製品の免責事項と情報

BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。

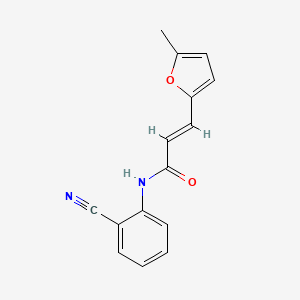

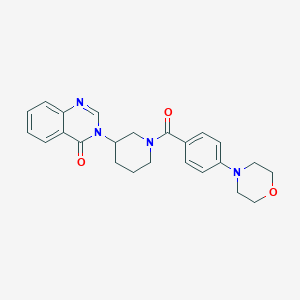

![Ethyl 4-[2-hydroxy-3-(4-propanoylphenoxy)propyl]piperazine-1-carboxylate Hydrochloride](/img/structure/B3013153.png)

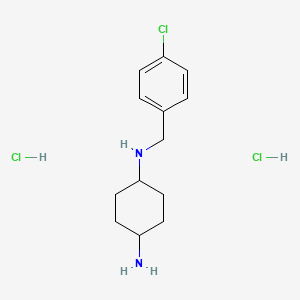

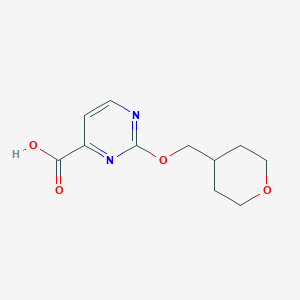

![(4-(3-benzyl-3H-[1,2,3]triazolo[4,5-d]pyrimidin-7-yl)piperazin-1-yl)(2-chloro-5-nitrophenyl)methanone](/img/structure/B3013155.png)

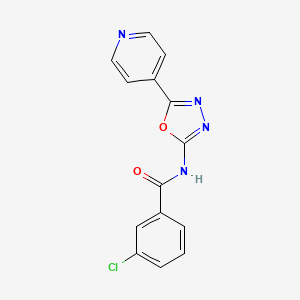

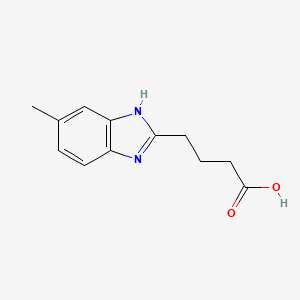

![3-[5-amino-2-(trifluoromethyl)-1H-benzimidazol-1-yl]propan-1-ol](/img/structure/B3013156.png)

![[4-[5-Fluoro-6-(4-methoxyphenyl)pyrimidin-4-yl]piperazin-1-yl]-(oxan-4-yl)methanone](/img/structure/B3013162.png)

![2-((3-(4-chlorophenyl)-7-oxo-2-thioxo-2,3,6,7-tetrahydrothiazolo[4,5-d]pyrimidin-5-yl)thio)-N-(2,5-dimethylphenyl)acetamide](/img/structure/B3013168.png)